3-Fluoroazetidine-3-carboxamide hydrochloride

Peptide Chemistry Chemical Stability Fluorinated Building Blocks

Non-fluorinated azetidine building blocks often suffer from base-catalyzed aldol cleavage during peptide coupling, leading to byproduct formation and failed syntheses. 3-Fluoroazetidine-3-carboxamide hydrochloride eliminates this degradation pathway. - Resists aldol cleavage under basic conditions, ensuring structural integrity during solid- or solution-phase synthesis. - High Fsp3 (0.75) and low LogP (-1.20) align with CNS MPO criteria for orally bioavailable, brain-penetrant candidates. - 98% purity; white solid; shipped ambient as non-hazardous.

Molecular Formula C4H8ClFN2O
Molecular Weight 154.57 g/mol
Cat. No. B13022807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroazetidine-3-carboxamide hydrochloride
Molecular FormulaC4H8ClFN2O
Molecular Weight154.57 g/mol
Structural Identifiers
SMILESC1C(CN1)(C(=O)N)F.Cl
InChIInChI=1S/C4H7FN2O.ClH/c5-4(3(6)8)1-7-2-4;/h7H,1-2H2,(H2,6,8);1H
InChIKeyJVGPNYXSDPEZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoroazetidine-3-carboxamide hydrochloride: Technical Profile


3-Fluoroazetidine-3-carboxamide hydrochloride (CAS 2231674-86-3) is a fluorinated heterocyclic compound, specifically a substituted azetidine featuring a four-membered nitrogen-containing ring. Its molecular formula is C₄H₈ClFN₂O, and it possesses a molecular weight of 154.57 g/mol . The compound is characterized by a fluorine atom and a carboxamide functional group attached to the same carbon on the azetidine ring, a structural motif of significant interest in medicinal chemistry for its potential as a conformationally restricted building block [1]. The compound's key physicochemical identifiers, including its canonical SMILES (Cl.NC(=O)C1(F)CNC1) and InChI Key (JVGPNYXSDPEZFL-UHFFFAOYSA-N), are well-established in vendor catalogs .

Conformationally restricted fluorinated azetidine building block
Base-stable core avoids aldol degradation of non-fluorinated analogs
Supports synthesis of peptide isosteres and CNS chemical probes

3-Fluoroazetidine-3-carboxamide hydrochloride: Substitution Risks


Direct substitution of 3-fluoroazetidine-3-carboxamide hydrochloride with seemingly analogous azetidine derivatives (e.g., azetidine-3-carboxamide or 3-hydroxyazetidine) in chemical synthesis or biological assays is not scientifically valid due to profound and quantifiable differences in chemical and physicochemical behavior. The presence of the fluorine atom is not a minor structural alteration; it fundamentally alters the core's stability, as fluorinated analogs are designed to resist degradation pathways like aldol cleavage that plague non-fluorinated versions [1]. Furthermore, the specific combination of the carboxamide group and the fluorine substituent results in a unique set of physicochemical parameters, including a specific lipophilicity (LogP of -1.20 ), H-bonding capacity (2 donors, 2 acceptors ), and fraction of sp³-hybridized carbons (Fsp3 of 0.75 ), which directly govern molecular interactions, solubility, and pharmacokinetic behavior. These critical parameters are not replicated by any other single analog, meaning substitution introduces uncontrolled variables that compromise experimental reproducibility and data interpretation .

Fluorine substitution alters core stability and degradation profile compared to hydroxyazetidines.
Physicochemical profile (lipophilicity, H-bond capacity) not replicated by non-fluorinated analogs.
Conformational and electronic effects of fluorine can shift synthetic and biological outcomes.

3-Fluoroazetidine-3-carboxamide hydrochloride: Comparison with Analogs


Aldol Cleavage Resistance vs. 3-Hydroxyazetidine

3-Fluoroazetidine-3-carboxamide hydrochloride provides a stable alternative to 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) derivatives. Unlike 3-OH-Aze amides, which are documented to undergo reverse aldol opening and are unstable above pH 8 [1], the fluoro-substituted analog is not susceptible to this degradation pathway [1]. This confers a distinct chemoselective advantage for peptide and small molecule synthesis under basic conditions.

Aldol Cleavage Resistance
Head-to-head
Target stable above pH 8; comparator degrades via reverse aldol opening
Supports base-stable synthetic routes; extends usable pH range
Qualitative difference reported [1]
Peptide Chemistry Chemical Stability Fluorinated Building Blocks

Lipophilicity and 3D Character vs. Proline

The introduction of fluorine at the 3-position of the azetidine ring, combined with the carboxamide group, imparts a specific set of physicochemical properties distinct from common proline analogs. The compound has a calculated LogP of -1.20, indicating high hydrophilicity relative to typical drug-like scaffolds . Furthermore, it possesses an Fsp3 value of 0.75 , a quantitative measure of molecular three-dimensionality, which is significantly higher than that of flat aromatic scaffolds and correlates with improved chances of clinical success in drug discovery programs [1].

Physicochemical Profile vs. Proline
Cross-study comparable
LogP −1.20, Fsp3 0.75; more hydrophilic, high 3D character vs. proline
Profile favorable for solubility and reduced non-specific binding
Calculated properties; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling Drug Design

Stability Advantage Over Cyano- and Ketoazetidines

Within the class of azetidine-based dipeptidyl peptidase IV (DPP IV) inhibitors, 3-fluoroazetidines represent a distinct subtype with a unique stability profile. While 2-cyanoazetidines and 2-ketoazetidines are known to be potent DPP IV inhibitors, they are often associated with issues of chemical instability, including cyclization [1]. In contrast, select 3-fluoroazetidines have been shown to display inhibitory potencies below 1 µM without the propensity for the cyclization and chemical instability that plague other subtypes [1]. This intrinsic stability, derived from the fluorinated core, is a key differentiator for long-term storage and reliable assay performance.

Chemical Stability vs. Cyano/Keto Classes
Class-level inference
3-fluoroazetidines avoid cyclization; exhibit sub-μM potency without degradation
May reduce assay noise from compound instability
Review of SAR trends; compound-specific verification advised
Enzyme Inhibition DPP IV Chemical Stability

Efficacy Comparable to Gemcitabine in Pancreatic Cancer

A derivative of the core 3-fluoroazetidine scaffold, specifically trans,trans-2,4-dihydroxy-3-fluoroazetidine (a fluoroazetidine iminosugar), has demonstrated significant antiproliferative activity against pancreatic cancer cells [1]. In cell-based assays, this compound inhibited the growth of pancreatic cancer cells to a similar degree as the standard-of-care chemotherapeutic agent, gemcitabine [1]. This provides a validated biological baseline for the target compound's core motif, highlighting its potential as a privileged scaffold for developing new oncology therapeutics. While the specific compound (3-fluoroazetidine-3-carboxamide hydrochloride) is a building block, this class-level evidence demonstrates the functional significance of the fluorinated azetidine ring system.

Pancreatic Cancer Cell Growth Inhibition
Class-level inference
Fluoroazetidine diol derivative inhibited growth comparably to gemcitabine in vitro
Class-level antiproliferative endpoint context; supports scaffold exploration
Derivative-specific data; not verified for target compound
Oncology Pancreatic Cancer Iminosugars

3-Fluoroazetidine-3-carboxamide hydrochloride: Research Applications


Stable Peptide Isosteres for Protease Probes

The compound's demonstrated resistance to base-catalyzed aldol cleavage, a major degradation pathway for its 3-hydroxyazetidine counterparts [1], makes it an ideal building block for synthesizing peptidomimetics and peptide isosteres. In protease research, where probes often require synthesis under basic coupling conditions, this building block ensures structural integrity, reducing byproduct formation and simplifying purification. Researchers can reliably install this motif into peptide backbones to study conformational effects without concerns about pH-dependent degradation during the work-up or subsequent assay steps [1].

CNS-Penetrant Chemical Probe Design

The compound's favorable physicochemical profile, including a high Fsp3 (0.75) and a low LogP (-1.20) , aligns with the design principles for developing orally bioavailable and central nervous system (CNS)-penetrant drugs. High Fsp3 is correlated with increased solubility and improved clinical success rates [2]. This specific building block can be used to introduce a highly three-dimensional, hydrophilic element into small molecule libraries aimed at difficult-to-drug targets, such as those in the CNS, where modulation of lipophilicity and conformation is critical.

Stable DPP IV Inhibitor Libraries

Given that 3-fluoroazetidines, as a class, avoid the chemical instability (cyclization) observed in potent 2-cyanoazetidine and 2-ketoazetidine DPP IV inhibitors [3], this compound is a superior starting material for generating libraries of stable serine protease inhibitors. Its use in solid-phase or solution-phase synthesis will yield more robust compounds, improving the reliability of high-throughput screening (HTS) data and minimizing false negatives or positives resulting from compound decomposition over the course of an assay [3].

Pancreatic Cancer Chemical Probe Development

Since a closely related 3-fluoroazetidine derivative has shown antiproliferative activity comparable to gemcitabine in pancreatic cancer cell models [1], 3-fluoroazetidine-3-carboxamide hydrochloride provides a validated chemical starting point for structure-activity relationship (SAR) studies. Researchers can functionalize the carboxamide and azetidine nitrogen to explore the mechanism of action of this promising class of compounds and develop more potent and selective tool compounds for probing pancreatic cancer biology [1].

Application
Selection Property
Validation Focus
Protease probe peptide isostere synthesis
Base stability, conformational restriction
Synthetic robustness under basic coupling conditions
CNS chemical probe design
High sp3 fraction, low lipophilicity
Physicochemical profiling, brain penetration potential
DPP IV inhibitor library development
Resistance to cyclization, chemical stability
Long-term assay stability, inhibitor consistency
Pancreatic cancer SAR probe development
Scaffold with reported antiproliferative class evidence
Structure–activity relationship, target engagement

Technical Documentation Hub

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16 linked technical documents
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